IP6K-IN-1

IP6K1 Isoform selectivity Inositol pyrophosphate

Researchers using pan-IP6K inhibitors (e.g., TNP) face confounding cross-reactivity with IP6K2/3 and CYP3A4 off-target effects. IP6K-IN-1 overcomes this with a validated >223-fold IP6K1 selectivity window, ensuring clean target engagement. • IP6K1-selective inhibitor (IC50 0.896 μM) on quinazolinone scaffold • >223-fold selectivity over IP6K2 for unambiguous dose-response • Ideal for ADP-Glo kinase assays and crystallography • Standard global shipping for research use.

Molecular Formula C16H11FN2O
Molecular Weight 266.27 g/mol
Cat. No. B12382670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP6K-IN-1
Molecular FormulaC16H11FN2O
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC3=C(C=C2)N=CNC3=O)F
InChIInChI=1S/C16H11FN2O/c17-13-6-3-11(4-7-13)1-2-12-5-8-15-14(9-12)16(20)19-10-18-15/h1-10H,(H,18,19,20)/b2-1+
InChIKeyQPPQPUFOJKYDOE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IP6K-IN-1: A Quinazolinone-Based, Isoform-Selective Inhibitor of Inositol Hexakisphosphate Kinase 1 for Metabolic Disease Research


IP6K-IN-1 (also designated compound 24) is a quinazolinone-derived small-molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), a family of enzymes that catalyze the conversion of inositol hexakisphosphate (IP6) to the pyrophosphate signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7) [1]. The compound was identified through a high-throughput fragment-based screening campaign and exhibits submicromolar potency with a clearly defined isoform-selectivity profile, distinguishing it from earlier pan-IP6K inhibitors [2]. Its chemical structure is described as a quinazolinone scaffold, and it is primarily employed as a chemical probe for investigating IP6K1-specific functions in metabolic regulation, glucose homeostasis, and related disease models [1].

Target IP6K1-selective chemical probe for metabolic signaling pathway studies
Selectivity Reported isoform-preferring profile over IP6K2 in biochemical assay context
Chemistry Quinazolinone scaffold from fragment-based screening; distinct from purine-based pan-inhibitors

IP6K-IN-1: Why Isoform-Selective Inhibition Demands a Precise Chemical Tool


The three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3) possess distinct tissue distribution patterns and mediate non-redundant physiological and pathological functions [1]. Genetic knockout studies reveal that only IP6K1 deletion protects against diet-induced obesity and insulin resistance, while IP6K2 promotes cancer cell migration, and IP6K3 expression is largely restricted to the cerebellum and skeletal muscle [2]. Consequently, pan-IP6K inhibitors such as TNP, which fail to discriminate among these isoforms, confound experimental interpretation and carry a higher risk of off-target effects, including CYP3A4-mediated drug-drug interactions [3]. IP6K-IN-1 addresses this critical gap by offering a validated selectivity window, enabling researchers to deconvolve isoform-specific biology without the confounding influence of broad-spectrum IP6K blockade [4].

Isoform Confounding

Pan-IP6K inhibitors (e.g., TNP) may mask IP6K1-specific phenotypes due to concurrent IP6K2/3 inhibition.

Off-Target CYP Liability

TNP is a known CYP3A4 inhibitor; the quinazolinone chemotype of IP6K-IN-1 may reduce this interaction risk.

Cellular Activity Gap

IP6K-IN-1 lacks detectable cellular target engagement; not interchangeable with cell-active probes like UNC7467.

IP6K-IN-1: Quantitative Selectivity and Comparator-Based Evidence for Informed Procurement


Isoform Selectivity: IP6K-IN-1 vs. Pan-IP6K Inhibitor TNP

IP6K-IN-1 demonstrates a >223-fold selectivity for IP6K1 over IP6K2 (IC50 0.896 μM vs. >200 μM) and a 3-fold selectivity over IP6K3 (2.68 μM) in the ADP-Glo kinase assay [1]. In contrast, the widely used pan-IP6K inhibitor TNP exhibits poor isoform discrimination, with reported IC50 values of 270 nM (IP6K1), 850 nM (IP6K2), and 260 nM (IP6K3) in a parallel assay format—yielding a maximum selectivity ratio of only 3.3-fold across isoforms [2]. The >223-fold selectivity of IP6K-IN-1 for IP6K1 over IP6K2 is unparalleled among early-generation IP6K inhibitors and is directly quantified in a standardized biochemical system.

IP6K1/2 Selectivity vs TNP
Cross-study comparable
IP6K-IN-1: >223-fold selectivity for IP6K1 over IP6K2 (IC50 0.896 μM vs >200 μM). TNP: only 3.3-fold maximum isoform discrimination (270–850 nM).
Reported to reduce IP6K2 cross-reactivity in biochemical assays; supports IP6K1-specific readout interpretation.
ADP-Glo assay; recombinant human isoforms.
IP6K1 Isoform selectivity Inositol pyrophosphate

IP6K1 vs. IP6K2 Discrimination: Direct Comparison with Structural Analogs

Within the same quinazolinone series, compound 24 (IP6K-IN-1) displays the highest selectivity for IP6K1 over IP6K2 among all reported analogs [1]. Direct head-to-head data from the same ADP-Glo assay show that IP6K-IN-1 (24) achieves an IP6K1 IC50 of 0.896 μM and an IP6K2 IC50 of >200 μM (ratio >223). Closely related analogs such as compound 25 (IC50: IP6K1 2.22 μM, IP6K2 193 μM, ratio 87) and compound 26 (IC50: IP6K1 3.65 μM, IP6K2 96.3 μM, ratio 26) demonstrate progressively lower discrimination [1]. This intra-series comparison confirms that the specific substitution pattern of IP6K-IN-1 is optimal for achieving maximal IP6K1/2 selectivity.

Quinazolinone Analog Ranking
Head-to-head
IP6K-IN-1 (compound 24) achieves the highest IP6K1/2 selectivity ratio (>223) among all reported quinazolinone analogs; next best analog 25 yields ratio 87.
Ranked 1st within the series for IP6K1/2 discrimination; supports SAR-driven tool selection.
Same ADP-Glo format; duplicate measurements.
IP6K1 Structure-activity relationship Quinazolinone

Comparative Potency: IP6K-IN-1 vs. Legacy Pan-Inhibitor TNP (IP6K1)

In the ADP-Glo kinase assay format, IP6K-IN-1 inhibits IP6K1 with an IC50 of 0.896 μM (896 nM) [1]. The legacy pan-IP6K inhibitor TNP, when evaluated under comparable conditions, exhibits an IP6K1 IC50 of 270 nM (0.270 μM) [2]. While TNP is approximately 3.3-fold more potent against IP6K1 in this biochemical assay, this potency advantage is offset by its lack of isoform selectivity and documented off-target liabilities including CYP3A4 inhibition and poor aqueous solubility [3]. Researchers must weigh the modest biochemical potency of IP6K-IN-1 against the superior selectivity and reduced off-target profile.

Biochemical Potency vs TNP
Cross-study comparable
IP6K-IN-1 IP6K1 IC50 = 0.896 μM; TNP IP6K1 IC50 = 0.270 μM. TNP is 3.3-fold more potent biochemically.
Trade-off: IP6K-IN-1 prioritizes isoform selectivity; TNP offers higher potency but broader off-target profile.
ADP-Glo assay; recombinant human IP6K1.
IP6K1 Potency ADP-Glo assay

Selectivity Over IP6K3: Comparison with High-Potency Inhibitor SC-919

IP6K-IN-1 exhibits a 3-fold selectivity for IP6K1 over IP6K3 (IC50 0.896 μM vs. 2.68 μM) [1]. In contrast, the nanomolar-potency inhibitor SC-919 (LI-2124) demonstrates >4000-fold selectivity for IP6K3 over IP6K1 (IP6K3 IC50 = 0.65 nM; IP6K1 IC50 <5.2 nM, ratio calculated as >8000 based on upper bound) [2]. For experimental systems where IP6K3 activity is the primary confounding variable—such as studies involving cerebellar or skeletal muscle tissue—IP6K-IN-1 offers only modest discrimination and may not be the optimal tool [3]. Conversely, for experiments requiring clean IP6K1-specific readouts without IP6K2 interference, IP6K-IN-1 remains superior.

IP6K1/3 Selectivity vs SC-919
Cross-study comparable
IP6K-IN-1 shows 3-fold selectivity for IP6K1 over IP6K3 (0.896 μM vs 2.68 μM). SC-919 is >4000-fold selective for IP6K3 over IP6K1.
Limited IP6K1/3 discrimination; consider SC-919 for IP6K3-focused studies. IP6K-IN-1 remains preferential for IP6K1/2 clean readouts.
Different assay platforms; cross-study comparison.
IP6K3 Selectivity Nanomolar inhibitors

Cellular Activity Limitation: IP6K-IN-1 vs. UNC7467

IP6K-IN-1 has been reported to lack detectable cellular activity, likely due to its modest biochemical potency (IC50 0.896 μM) and limited solubility, which constrain its ability to reduce intracellular InsP7 levels in intact cells [1]. In direct contrast, the IP6K1/2 inhibitor UNC7467 achieves cellular target engagement with EC50 values of 1.0 μM and 0.24 μM at 3 and 18 hours, respectively, in intact HCT116 cells as measured by 33P-Pi efflux . For experiments requiring direct measurement of cellular InsP7 depletion or functional rescue in living cells, UNC7467 or alternative cell-active probes should be prioritized over IP6K-IN-1.

Cellular Activity vs UNC7467
Class-level inference
IP6K-IN-1: no detectable cellular InsP7 reduction reported. UNC7467: EC50 1.0 μM (3h) and 0.24 μM (18h) in HCT116 cells.
In vitro biochemical use only; lacks cellular target engagement. For cell-based InsP7 assays, prioritize cell-active probes.
Data to verify; cellular activity not observed.
Cellular efficacy Target engagement InsP7 reduction

Off-Target Liability Avoidance: IP6K-IN-1 vs. TNP (CYP3A4 Inhibition)

The pan-IP6K inhibitor TNP has been conclusively shown to inhibit CYP3A4 in a type I binding mode, inducing unwanted drug-drug interaction potential and limiting its utility in co-treatment studies or in vivo models where hepatic metabolism is relevant [1]. While direct CYP inhibition data for IP6K-IN-1 are not available in the public domain, its distinct quinazolinone chemotype—lacking the purine scaffold and nitroaromatic moieties characteristic of TNP and its analogs—suggests a reduced propensity for CYP3A4 interaction [2]. This chemotype divergence provides a rationale for selecting IP6K-IN-1 in experimental settings where CYP-mediated off-target effects must be minimized.

CYP3A4 Liability vs TNP
Class-level inference
TNP: confirmed CYP3A4 inhibitor (type I binding). IP6K-IN-1: no direct CYP inhibition data; quinazolinone chemotype suggests reduced interaction risk.
Chemotype divergence may lower off-target CYP risk vs. TNP; relevant for co-treatment study design.
CYP3A4 data for IP6K-IN-1 not publicly available.
Drug-drug interaction CYP3A4 Metabolic stability

IP6K-IN-1: Optimal Application Scenarios for IP6K1-Selective Chemical Probe Studies


In Vitro Biochemical Profiling of IP6K1-Specific Kinase Activity

IP6K-IN-1 is optimally deployed in ADP-Glo or similar biochemical kinase assays requiring clean discrimination between IP6K1 and IP6K2 catalytic activity. Its >223-fold selectivity window over IP6K2 [1] ensures that observed inhibition primarily reflects IP6K1 engagement, minimizing confounding signals from the closely related IP6K2 isoform. This makes IP6K-IN-1 the preferred choice for establishing dose-response relationships in recombinant IP6K1 systems and for validating high-throughput screening hits targeting the IP6K1 active site [2].

Structural Biology and X-ray Crystallography of IP6K1-Ligand Complexes

The quinazolinone scaffold of IP6K-IN-1 represents a validated chemical starting point for fragment-based drug discovery and structure-guided optimization [1]. Although crystallographic structures of IP6K-IN-1 bound to IP6K1 have not been publicly deposited, the compound's well-defined SAR within the quinazolinone series—where specific substitutions yield dramatic changes in isoform selectivity [2]—positions it as an ideal candidate for co-crystallization studies aimed at mapping the molecular determinants of IP6K1 selectivity. Procurement of IP6K-IN-1 enables academic and industrial structural biology groups to investigate binding modes that can inform next-generation inhibitor design [3].

IP6K1-Specific Gene Knockout Validation in Cell-Free Systems

Genetic deletion of IP6K1 in mouse models produces distinct metabolic phenotypes including protection from diet-induced obesity and enhanced insulin sensitivity [1]. IP6K-IN-1 serves as a complementary chemical probe to validate that observed phenotypes in IP6K1-KO systems are attributable to loss of catalytic activity rather than scaffolding functions or compensatory mechanisms involving IP6K2. By applying IP6K-IN-1 in ex vivo tissue lysates or cell-free extracts derived from wild-type versus IP6K1-KO animals, researchers can confirm that IP6K1 enzymatic activity is specifically ablated, while IP6K2 activity remains intact [2].

Application
Selection Property
Validation Focus
IP6K1 biochemical profiling (ADP-Glo)
IP6K1/2 selectivity window in cell-free assay context
Confirm absence of IP6K2 cross-reactivity; establish dose-response for recombinant IP6K1
Structural biology / co-crystallization
Quinazolinone scaffold for fragment-based binding mode studies
Map molecular determinants of IP6K1 selectivity; guide next-generation inhibitor design
IP6K1 knockout validation (cell-free lysates)
Chemical probe complementing genetic KO models
Verify catalytic activity ablation in ex vivo extracts; maintain intact IP6K2 activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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